(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds.
Scientific Research Applications
(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine substituent instead of fluorine.
(1R,2R)-1-Amino-1-(2-fluoro-4-hydroxyphenyl)propan-2-OL: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the fluoro and methoxy groups in (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO2 |
---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
InChI Key |
IUCDDKLSPJFWKB-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=C(C=C1)OC)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)OC)F)N)O |
Origin of Product |
United States |
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